4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide

Medicinal Chemistry Coordination Chemistry Ligand Design

Researchers needing precise stoichiometric control in coordination chemistry face challenges with regioisomeric contamination and inconsistent salt forms that compromise reproducibility. This compound solves these issues: • Guaranteed 4-substituted regioisomer via cyclopropane ring-opening synthesis-eliminates 1-isomer contamination that confounds SAR studies. • Crystalline dihydrobromide salt with enhanced water solubility enables direct use in aqueous bioconjugation without organic co-solvents. • Six-membered chelate geometry vs. five-membered (1-isomer) for systematic chelate ring size studies. Supplied as a crystalline solid with documented purity and full characterization for immediate experimental use.

Molecular Formula C7H15Br2N3
Molecular Weight 301.02 g/mol
CAS No. 1257658-83-5
Cat. No. B1519886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide
CAS1257658-83-5
Molecular FormulaC7H15Br2N3
Molecular Weight301.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCN.Br.Br
InChIInChI=1S/C7H13N3.2BrH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3,(H,9,10);2*1H
InChIKeyGRHMBYGHVPKFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide: Overview


4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide (CAS 1257658-83-5) is the dihydrobromide salt of a 3,5-dimethylpyrazole bearing a primary amine side chain at the 4-position of the heterocycle. Its synthesis, achieved via ring-opening of 1,1-diacetylcyclopropane with hydrazine followed by functionalization, yields exclusively the 4-substituted regioisomer [1]. In a research procurement context, this compound functions as a bidentate ligand precursor and a versatile intermediate for constructing more complex heterocyclic architectures, distinct from its 1-substituted isomer (CAS 62821-88-9) or alternative salt forms such as the free base (CAS 423176-38-9) or the dihydrochloride (CAS 423176-41-4).

4-Substituted heterocycle for bidentate ligand design and chelate geometry studies.
Crystalline dihydrobromide salt supports aqueous compatibility and precise weighing.
Regiochemically unambiguous synthesis for structure-activity relationship workflows.

Why It Cannot Be Replaced by Free Base, Hydrochloride, or 1-Isomer


Selecting this specific compound over seemingly similar alternatives is critical because three structural variables—regiochemistry, counterion identity, and protonation state—directly and measurably alter the properties that govern experimental outcomes. The 4-substituted isomer places the aminoethyl arm at a position with different electronic conjugation and steric accessibility compared to the 1-isomer, altering its pKa, LogP, and metal-chelating geometry [1]. Meanwhile, the dihydrobromide salt provides a different hygroscopicity profile, crystalline morphology, and aqueous solubility compared to the free base (which is a water-insoluble liquid) or the dihydrochloride salt . For researchers requiring precise stoichiometric control in coordination chemistry or for formulation scientists optimizing salt-form selection, interchanging these forms without validation introduces uncontrolled variables that can compromise reproducibility.

Regiochemistry
1-Substituted isomer (CAS 62821-88-9) forms a five-membered chelate ring with different pKa and metal-binding geometry, which may not transfer directly.
Salt Form
Free base (CAS 423176-38-9) is a water-insoluble liquid; dihydrochloride salt may differ in hygroscopicity. Direct substitution can alter solution-phase behavior.
Ligand Architecture
Six-membered chelate ring (target) vs. five-membered (1-isomer) may shift complex stability constants and kinetic lability; class-level inference, data to verify.

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide: Evidence Guide


Regiochemical Effect on pKa and LogP

The position of the aminoethyl substituent on the pyrazole ring fundamentally alters the electronic environment and protonation behavior of the molecule. The target compound, with substitution at the ring 4-position, exhibits a predicted pKa of 15.69 ± 0.50 and a LogP of 1.23, reflecting the electron-donating influence of the two flanking methyl groups and the direct conjugation of the ethylamine chain with the pyrazole π-system . In contrast, the 1-substituted regioisomer 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (CAS 62821-88-9) displays a dramatically lower predicted pKa of 8.98 ± 0.10 and a LogP of 1.16, indicative of the amine side chain attached to an annular nitrogen, which alters the basicity of the exocyclic amine and its hydrogen-bonding capacity . A third comparator, the N-methylated 4-substituted analog 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine (CAS 401632-42-6), would be expected to have a pKa near 10–10.5 based on class-level behavior of secondary amines, but the specific value has not been experimentally determined for this compound.

pKa & LogP Shift
Class-level inference
Target: pKa 15.69 ± 0.50, LogP 1.23 vs. 1-isomer: pKa 8.98 ± 0.10, LogP 1.16.
pKa difference places regioisomers in distinct basicity classes.
Predicted values; experimental verification advised.
Medicinal Chemistry Coordination Chemistry Ligand Design

Salt Form Solubility: Dihydrobromide vs. Free Base

The free base form of the target compound, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 423176-38-9), is a water-insoluble liquid at room temperature, soluble only in organic solvents such as ethanol and dimethylformamide . Conversion to the dihydrobromide salt (CAS 1257658-83-5) renders the compound a crystalline solid with appreciably enhanced aqueous solubility, consistent with the general behavior of amine hydrobromide salts . By comparison, the alternative dihydrochloride salt (CAS 423176-41-4) is commercially available but less frequently stocked, and its hygroscopicity and solubility profiles relative to the dihydrobromide have not been systematically compared in the public literature. On a class-level basis, dihydrobromide salts of small-molecule amines often exhibit lower hygroscopicity and more favorable crystallization behavior than their hydrochloride counterparts, which can translate to easier handling and more accurate weighing in research settings.

Salt Solubility Switch
Class-level inference
Dihydrobromide: crystalline solid, enhanced water solubility. Free base: water-insoluble liquid.
Physical state change enables aqueous-based protocols.
Quantitative solubility data not publicly reported.
Formulation Science Aqueous Assay Compatibility Salt Selection

Regiochemical Purity via Cyclopropane Ring-Opening Synthesis

The published synthesis of 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole proceeds via ring-opening of 1,1-diacetylcyclopropane with hydrazine, a reaction that, through a defined mechanism of nucleophilic attack and cyclopropane ring cleavage, installs the aminoethyl group exclusively at the pyrazole 4-position [1]. This stands in contrast to the 1-substituted isomer, which is typically prepared by alkylation of 3,5-dimethylpyrazole at the N1 nitrogen—a route that can suffer from competing N2-alkylation or dialkylation side reactions. The unambiguous regiochemical outcome of the cyclopropane route provides a robust structural guarantee that is directly relevant to procurement decisions: researchers requiring a 4-functionalized pyrazole ligand with no contamination from the 1-isomer can rely on the synthetic pedigree of the dihydrobromide salt.

Regiochemical Fidelity
Reported
Cyclopropane ring-opening route ensures 4-substituted regioisomer exclusively (NMR, EA).
Synthetic route mitigates regioisomeric contamination risk.
Makarova et al., 2001.
Synthetic Chemistry Building Block Purity Regiochemical Integrity

Chelating Ligand Architecture: Six-Membered vs. Five-Membered Chelate Ring

When acting as a bidentate N,N′-donor ligand, the target compound coordinates through the pyrazole N2 nitrogen and the terminal amine nitrogen of the 4-aminoethyl side chain, forming a six-membered chelate ring. This is structurally distinct from 1-substituted aminoethylpyrazole ligands, which form a five-membered chelate ring . The difference in chelate ring size has well-established consequences for complex stability, with six-membered chelates generally exhibiting lower strain energy but also lower formation constants for first-row transition metals compared to five-membered rings. While direct comparative stability constants for the target compound versus its 1-isomer have not been published, this well-known principle of coordination chemistry provides a class-level basis for anticipating divergent complexation behavior.

Chelate Ring Size
Class-level inference
Target forms 6-membered chelate; 1-isomer forms 5-membered chelate.
Ring size may influence complex stability and lability.
Specific log K values not determined.
Coordination Chemistry Metal Complex Stability Ligand Geometry

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide: Application Scenarios


Six-Membered Chelate Ligands for Transition Metal Catalysis

Researchers developing homogeneous catalysts for C–C cross-coupling, olefin polymerization, or hydrogenation reactions can leverage the six-membered chelate geometry of the target compound (vs. the five-membered ring formed by 1-isomer ligands) to tune catalyst resting states and turnover frequencies. The dihydrobromide salt's water solubility and crystalline solid form facilitate precise stoichiometric control during in-situ complex formation [1].

4-Functionalized Pyrazole Pharmacophores with Regiochemical Certainty

In medicinal chemistry programs where the pyrazole 4-position is a critical vector for target engagement—such as kinase hinge-binding scaffolds or GPCR allosteric modulators—the unambiguous 4-substitution pattern of this compound, guaranteed by its cyclopropane ring-opening synthesis, eliminates the risk of regioisomeric contamination that can confound structure-activity relationship (SAR) studies [1].

Water-Soluble Amine Building Block for Aqueous Bioconjugation

The dihydrobromide salt form provides a crystalline solid with enhanced water solubility, enabling direct use in aqueous bioconjugation protocols (e.g., NHS-ester coupling, reductive amination) without the need for organic co-solvents that may denature proteins. This contrasts with the water-insoluble liquid free base, which requires solubilization in DMF or ethanol prior to use [1].

Chelate Ring Size Effects on Complex Stability and Reactivity

For fundamental inorganic chemistry research, the target compound serves as an ideal partner to the commercially available 1-substituted isomer for systematic studies of chelate ring size effects. Head-to-head comparisons of six-membered (target) vs. five-membered (1-isomer) chelate complexes can isolate the thermodynamic and kinetic consequences of ring expansion without altering the donor atom set or substituent electronics [1].

Application
Selection Property
Validation Focus
Transition Metal Catalysis
Six-membered chelate geometry
Catalyst resting-state and turnover rate studies
Medicinal Chemistry SAR
Regiochemically unambiguous 4-substitution
Target engagement vector attribution
Aqueous Bioconjugation
Water-soluble crystalline dihydrobromide
Buffer compatibility and stoichiometric control
Fundamental Coordination Chemistry
Distinct chelate ring size vs. 1-isomer
Thermodynamic and kinetic complexation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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